2-Ethylhex-5-en-1-ol

概要

説明

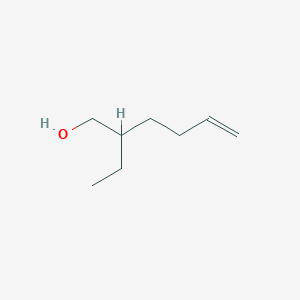

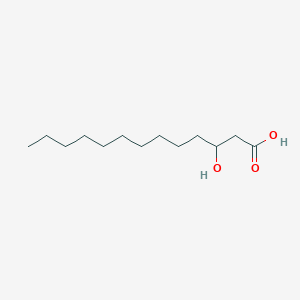

2-Ethylhex-5-en-1-ol is a chemical compound with the molecular formula C8H16O . It is used in the synthesis of phthalates as endocrine disrupters . This product is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 2-Ethylhex-5-en-1-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . It contains total 24 bond(s); 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 hydroxyl group(s), and 1 primary alcohol(s) .科学的研究の応用

Biotechnology: Enzyme Mediated Processes

2-Ethylhex-5-en-1-ol has been utilized in biotechnological applications, particularly involving enzyme-mediated processes. For instance, lipase-catalyzed transesterification reactions have employed this compound for the resolution of racemic mixtures of alcohols . This is crucial for producing enantiomerically pure substances, which are important in the development of pharmaceuticals and fine chemicals.

Pharmaceuticals: Excipient in Drug Formulation

In the pharmaceutical industry, 2-Ethylhex-5-en-1-ol can be used as an excipient. Excipients are inactive substances that serve as the vehicle for the active substance in a drug . They are essential for drug formulation, ensuring that the active pharmaceutical ingredient (API) is delivered effectively.

Cosmetics: Fragrance Component and Intermediate

The compound finds its application in the cosmetic industry as a fragrance component due to its floral and slightly earthy odor. It is also used as an intermediate in the synthesis of various cosmetic ingredients . The ability to enhance the scent of cosmetic products makes it valuable in this sector.

Agriculture: Nematicidal Properties

2-Ethylhex-5-en-1-ol has shown potential in agriculture as a nematicide. Research indicates that certain bacterial strains can produce this compound with nematicidal properties, offering a biological method to control nematode pests .

Environmental Applications: Green Solvent

The compound’s potential as a green solvent in chemical synthesis is being explored. Sustainable solvents are sought after for their reduced environmental impact and 2-Ethylhex-5-en-1-ol could contribute to safer, more eco-friendly chemical processes .

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Ethylhex-5-en-1-ol is lipase, an enzyme that catalyzes the hydrolysis of fats . Lipase plays a crucial role in the digestion, transport, and processing of dietary lipids in most living organisms .

Mode of Action

2-Ethylhex-5-en-1-ol interacts with lipase through a process called transesterification . In this process, both the ® and (S) enantiomers of 2-Ethylhex-5-en-1-ol are prepared in good yields and high enantiomeric excess via lipase-catalyzed transacetylation of racemic alcohols with vinyl acetate . This interaction results in changes in the enantioselectivity and reaction rate, which are influenced by various experimental conditions .

Pharmacokinetics

The lipase-catalyzed transesterification process suggests that the compound may be metabolized in the body through enzymatic reactions . The impact of these properties on the bioavailability of 2-Ethylhex-5-en-1-ol would require further investigation.

Result of Action

The molecular and cellular effects of 2-Ethylhex-5-en-1-ol’s action primarily involve changes in the enantioselectivity and reaction rate of lipase-catalyzed reactions . The compound’s interaction with lipase results in the production of both enantiomers of 2-Ethylhex-5-en-1-ol in good yields .

Action Environment

The action, efficacy, and stability of 2-Ethylhex-5-en-1-ol are influenced by various environmental factors. For instance, the temperature and the type of solvent used can affect the enantioselectivity and reaction rate of the lipase-catalyzed transesterification process .

特性

IUPAC Name |

2-ethylhex-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWHSIXVYWAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhex-5-en-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the enzymatic resolution of 2-ethylhex-5-en-1-ol particularly interesting?

A: The research highlights the impact of structural features on the enantioselectivity of lipase enzymes. Specifically, the presence of the terminal double bond in 2-ethylhex-5-en-1-ol significantly enhances the ability of lipase PS to distinguish between its enantiomers compared to its saturated counterpart, 2-ethylhexan-1-ol. [] This finding is significant because obtaining enantiomerically pure compounds is crucial in fields like pharmaceuticals and asymmetric synthesis.

Q2: How does temperature impact the enzymatic resolution of 2-ethylhex-5-en-1-ol?

A: The study demonstrates that lowering the reaction temperature to -30°C leads to increased enantioselectivity of lipase PS without compromising its catalytic activity. [] This is a valuable finding as it allows for the production of both (R)-(-) and (S)-(+) enantiomers of 2-ethylhex-5-en-1-ol with high enantiomeric excess, expanding its potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Hydroxyanilino)phenyl]acetamide](/img/structure/B41510.png)